molecular formula C16H20N4O2 B3730792 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B3730792
M. Wt: 300.36 g/mol
InChI Key: BDTVNLOQSRZPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyrimidinone derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to inhibit the activity of several key enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival, including p53, Bcl-2, and cyclin D1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potent cytotoxic effects against a wide range of cancer cell lines. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.

Future Directions

Future research on 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone should focus on optimizing its pharmacokinetic properties and developing novel drug delivery systems to improve its bioavailability and therapeutic efficacy. Further studies are also needed to elucidate the precise mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential applications in other fields of medicine, such as infectious diseases and inflammatory disorders.

Scientific Research Applications

6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit anti-inflammatory and antiviral properties. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. 6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit potent antiviral effects against a wide range of viruses, including HIV, influenza, and herpes simplex virus.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVNLOQSRZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
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6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
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6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
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6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
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6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Reactant of Route 6
6-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

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